Methyl 4,4-dimethyl-5-(phenylsulfanyl)pent-2-enoate
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Overview
Description
Methyl 4,4-dimethyl-5-(phenylsulfanyl)pent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylsulfanyl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-5-(phenylsulfanyl)pent-2-enoate typically involves the reaction of 4,4-dimethylpent-2-enoic acid with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-5-(phenylsulfanyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethyl-5-(phenylsulfanyl)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-5-(phenylsulfanyl)pent-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethyl-5-(phenylsulfonyl)pent-2-enoate
- Methyl 4,4-dimethyl-5-(phenylthio)pent-2-enoate
- Methyl 4,4-dimethyl-5-(phenylseleno)pent-2-enoate
Uniqueness
Methyl 4,4-dimethyl-5-(phenylsulfanyl)pent-2-enoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
501701-62-8 |
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Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-5-phenylsulfanylpent-2-enoate |
InChI |
InChI=1S/C14H18O2S/c1-14(2,10-9-13(15)16-3)11-17-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
GIUALMIOMDCJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC1=CC=CC=C1)C=CC(=O)OC |
Origin of Product |
United States |
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